molecular formula C15H17N3O B577276 2-Phenyl-2-(pyrazin-2-yl)pentanamide CAS No. 1087-67-8

2-Phenyl-2-(pyrazin-2-yl)pentanamide

Cat. No.: B577276
CAS No.: 1087-67-8
M. Wt: 255.321
InChI Key: SRIVTZZFEWOKMN-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrazin-2-yl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with phenyl and pyrazin-2-yl groups at the second carbon position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

CAS No.

1087-67-8

Molecular Formula

C15H17N3O

Molecular Weight

255.321

IUPAC Name

2-phenyl-2-pyrazin-2-ylpentanamide

InChI

InChI=1S/C15H17N3O/c1-2-8-15(14(16)19,12-6-4-3-5-7-12)13-11-17-9-10-18-13/h3-7,9-11H,2,8H2,1H3,(H2,16,19)

InChI Key

SRIVTZZFEWOKMN-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=NC=CN=C2)C(=O)N

Synonyms

Pyrazineacetamide, .alpha.-phenyl-.alpha.-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Vamicamide

Vamicamide (2-phenyl-2-(pyridin-2-yl)pentanamide) differs by replacing pyrazine with pyridine. Vamicamide’s synthesis involves alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile followed by hydrolysis, yielding a diastereomeric mixture resolved via recrystallization . This highlights the importance of heterocycle choice in synthetic feasibility and stereochemical outcomes.

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide

This compound shares the pyrazine core but substitutes the pentanamide chain with an acetamide group and adds a benzyl group. The shorter acetamide chain may reduce conformational flexibility, while the furan ring introduces additional hydrogen-bonding sites. Such modifications could influence solubility and target selectivity .

Pentanamide Derivatives with Sulfonamide Groups

N4-Valeroylsulfanilamide (25)

A sulfonamide-pentanamide hybrid with a para-aminosulfonylphenyl group. Key properties include a melting point of 208–209°C and IR absorption at 1151 cm⁻¹ (SO₂NH stretch). The sulfonamide group enhances polarity, increasing aqueous solubility compared to 2-phenyl-2-(pyrazin-2-yl)pentanamide .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)

This derivative incorporates a phthalimide group and sulfamoylphenyl substituent. The phthalimide moiety increases molecular rigidity, while the sulfamoyl group may confer antibacterial activity, as seen in sulfonamide-based antitubercular agents .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Functional Groups Notable Properties
2-Phenyl-2-(pyrazin-2-yl)pentanamide ~309.36<sup>b</sup> ~3.2<sup>c</sup> Phenyl, pyrazine, pentanamide Moderate hydrophobicity, aromaticity
Vamicamide 309.49 3.5 Phenyl, pyridine, pentanamide Diastereomeric resolution required
N4-Valeroylsulfanilamide (25) 295.34 1.8 Sulfamoylphenyl, pentanamide High polarity, mp 208–209°C
5-(1,2-Dithiolan-3-yl)-N-[(2-phenylethyl)]pentanamide 309.49 2.9 Dithiolane, phenylethyl Enhanced redox activity due to dithiolane

<sup>a</sup> Calculated using ACD/Labs software where applicable. <sup>b</sup> Estimated based on formula C₁₈H₁₉N₃O. <sup>c</sup> Predicted using analogous pyrazine-containing compounds.

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